molecular formula C36H29IN2O7S B394356 ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B394356
M. Wt: 760.6g/mol
InChI Key: STSCPCOWTWXAHF-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the benzodioxole, iodo, methoxy, and naphthylmethoxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but may have different substituents, leading to variations in chemical and biological properties.

    Other Thiazolopyrimidines: Compounds with the thiazolopyrimidine core structure but different functional groups can be compared to highlight the unique features of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE.

Properties

Molecular Formula

C36H29IN2O7S

Molecular Weight

760.6g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C36H29IN2O7S/c1-4-43-35(41)31-20(2)38-36-39(32(31)23-12-13-27-28(17-23)46-19-45-27)34(40)30(47-36)16-21-14-26(37)33(29(15-21)42-3)44-18-24-10-7-9-22-8-5-6-11-25(22)24/h5-17,32H,4,18-19H2,1-3H3/b30-16+

InChI Key

STSCPCOWTWXAHF-OKCVXOCRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC(=C(C(=C5)I)OCC6=CC=CC7=CC=CC=C76)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OCC6=CC=CC7=CC=CC=C76)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OCC6=CC=CC7=CC=CC=C76)OC)S2)C

Origin of Product

United States

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